(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylamino)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-4-25(5-2)18-10-7-16(8-11-18)21(27)24-22-26(13-14-28-6-3)19-12-9-17(23)15-20(19)29-22/h7-12,15H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXGTWDESONIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate amine and acid derivatives. The synthesis typically involves:
- Formation of the benzothiazole moiety : This can be achieved through cyclization reactions involving thiourea and substituted aromatic compounds.
- Amide formation : Coupling reactions between the synthesized benzothiazole and diethylamine derivatives lead to the formation of the final compound.
Antimicrobial Activity
Research has indicated that various benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1 µg/mL |
| Compound B | S. aureus | 0.5 µg/mL |
| Compound C | Aspergillus niger | 2 µg/mL |
These findings suggest that modifications in the structure, such as the incorporation of fluorine or ethoxyethyl groups, may enhance antimicrobial efficacy.
Anticancer Activity
Recent studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines.
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A431 | 1.5 |
| Compound E | A549 | 2.0 |
| Compound F | H1299 | 1.8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of benzothiazole compounds, including those structurally similar to this compound, showing promising results against resistant strains of bacteria.
- Case Study on Cancer Cell Lines : Another investigation focused on the anticancer properties of benzothiazole derivatives, revealing that specific substitutions significantly enhanced their cytotoxic effects on various cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Key Observations :
- The absence of νS-H in the target compound’s IR spectrum (inferred from analogs like [7–9]) confirms its thione tautomeric stability .
- Diethylamino and ethoxyethyl substituents may simplify NMR interpretation compared to azepan sulfonyl analogs () .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
